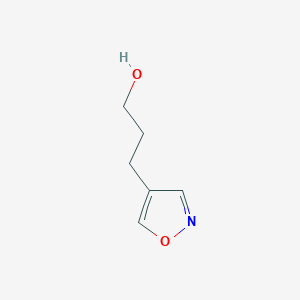

3-(Isoxazol-4-yl)propan-1-ol

描述

Overview of Isoxazole (B147169) Heterocycles in Medicinal Chemistry

Isoxazole, a five-membered heterocyclic compound containing adjacent oxygen and nitrogen atoms, is a prominent structural motif in medicinal chemistry. rsc.orgresearchgate.nethmdb.ca Its derivatives are integral to numerous pharmaceuticals and exhibit a wide range of biological activities. rsc.orgnih.gov The unique physicochemical properties of the isoxazole ring, including its ability to engage in various non-covalent interactions like hydrogen bonding and π–π stacking, contribute to the favorable pharmacokinetic and pharmacodynamic profiles of many isoxazole-containing drugs. rsc.orgchemicalbook.com

Recent advancements in synthetic chemistry have enabled the creation of a diverse array of isoxazole derivatives with improved bioactivity and selectivity. rsc.orgrsc.orgrsc.org These developments underscore the continued importance of isoxazoles in modern pharmaceutical research as chemists explore their potential to address unmet medical needs. rsc.orgrsc.orgrsc.org

Historical Context and Significance

Discovered in 1888, the isoxazole framework has become a crucial component in the synthesis of natural products, pharmaceuticals, and agrochemicals. bohrium.com Isoxazole and its isomer, oxazole (B20620), have been pivotal in medicinal chemistry, with the U.S. Food and Drug Administration (FDA) approving over 20 drugs containing these nuclei for various clinical applications. rsc.org The isoxazole ring is found in several marketed drugs, including the COX-2 inhibitor valdecoxib (B1682126) and the anticonvulsant zonisamide. nih.govwikipedia.org Furthermore, an isoxazolyl group is a key feature in many beta-lactamase-resistant antibiotics such as cloxacillin, dicloxacillin, and flucloxacillin. wikipedia.org

Structural Features and Aromaticity

Isoxazole is a five-membered aromatic heterocycle with one oxygen and one nitrogen atom in a 1,2-relationship. hmdb.cachemicalbook.com It is considered a π-excessive heterocycle, possessing properties of both furan (B31954) and pyridine (B92270). chemicalbook.com The presence of the electronegative oxygen and nitrogen atoms influences its aromaticity, making it less aromatic than other five-membered heterocycles. chemicalbook.com

The isoxazole ring is a weak base and can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, oxidation, and reduction. chemicalbook.com A key feature of this heterocycle is the weak nitrogen-oxygen bond, which can be cleaved under certain reducing or basic conditions, making isoxazoles useful synthetic intermediates. ijrrjournal.commdpi.com This allows for the manipulation of substituents to create functionally complex derivatives while retaining the ability to cleave the ring when necessary. ijrrjournal.com

Broad Spectrum of Biological Activities of Isoxazole Derivatives

Isoxazole derivatives are recognized for their extensive range of biological activities, making them a significant class of compounds in drug discovery. rsc.orgnih.govrsc.orgwisdomlib.org These activities are attributed to the versatile chemical nature of the isoxazole ring system, which serves as a flexible scaffold for developing new therapeutic agents. kuey.net Research has consistently demonstrated the potential of isoxazole-based compounds in various therapeutic areas. rsc.orgrsc.orgwisdomlib.org

Antimicrobial and Anti-inflammatory Properties

Isoxazole derivatives have shown significant promise as both antimicrobial and anti-inflammatory agents. rsc.orgrsc.orgwisdomlib.orgkuey.net They have been extensively studied for their activity against a broad range of microorganisms, including bacteria and fungi. researchgate.netscholarsresearchlibrary.com Some isoxazole-based compounds have demonstrated potent antimicrobial effects by targeting essential microbial enzymes or cellular processes necessary for pathogen survival. kuey.net

In the realm of anti-inflammatory research, isoxazole derivatives have been found to be effective in various models of inflammation. nih.govmdpi.comscholarsresearchlibrary.com Certain derivatives have shown the ability to suppress the production of pro-inflammatory cytokines and inhibit inflammatory pathways, suggesting their potential for treating inflammatory conditions. nih.govmdpi.com For instance, the isoxazole derivative MZO-2 has been shown to be effective in reducing ear edema and the number of lymphocytes in mice. nih.gov

Anticancer and Antiproliferative Activities

A significant area of research for isoxazole derivatives is their potential as anticancer and antiproliferative agents. rsc.orgrsc.orgwisdomlib.orgkuey.net Numerous studies have reported the cytotoxic effects of isoxazole compounds against various cancer cell lines. mdpi.comnih.govnih.govnih.gov These derivatives can induce apoptosis (programmed cell death), inhibit tumor growth, and interfere with signaling pathways crucial for cancer cell proliferation. nih.govtandfonline.com

The mechanisms of action for their anticancer activity are diverse and can include the inhibition of enzymes like aromatase and topoisomerase, disruption of tubulin polymerization, and modulation of estrogen receptor activity. nih.govresearchgate.net For example, novel isoxazole-piperazine hybrids have shown potent cytotoxicity against human liver and breast cancer cell lines. tandfonline.com

Neuroprotective and CNS Activities

Isoxazole derivatives have also demonstrated promising neuroprotective effects and activities within the central nervous system (CNS). rsc.orgrsc.orgwisdomlib.orgkuey.net Research has indicated their potential in the context of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. kuey.netnih.govnih.gov

Some isoxazole compounds have shown the ability to act as antagonists at NMDA receptors, which are implicated in excitotoxicity, a process that leads to neuronal damage. acs.org Furthermore, certain derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, which is a target for the treatment of Parkinson's disease. nih.gov For instance, a newly synthesized 3,4,5-trimethoxy isoxazolone derivative has shown potential in attenuating beta-amyloid and tau protein levels in a mouse model of Alzheimer's disease. nih.gov

Immunomodulatory Effects

The isoxazole ring is a crucial component for the immunological activities of many of its derivatives. nih.govptfarm.pl These compounds have demonstrated a wide spectrum of immunoregulatory properties, including immunosuppressive, anti-inflammatory, and immunostimulatory effects. nih.govnih.govnih.gov For instance, Leflunomide and its active metabolite are well-established immunosuppressive drugs used in the treatment of rheumatoid arthritis and in transplantation. nih.govmdpi.com

Research has highlighted several isoxazole derivatives with notable immunomodulatory actions. A potent immunomodulatory compound, (S,R)-3-Phenyl-4,5-dihydro-5-isoxazole acetic acid, has been shown to prevent autoimmune diabetes in animal models. nih.govmdpi.com Furthermore, derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have been observed to modulate T-cell subsets and enhance antibody production, suggesting potential applications in treating autoimmune diseases or as vaccine adjuvants. nih.gov Some isoxazole derivatives have also shown stimulatory effects on immune cells, such as enhancing the proliferation of lymphocytes and the production of cytokines. mdpi.com

The following table summarizes the immunomodulatory effects of selected isoxazole derivatives:

| Compound/Derivative Class | Observed Immunomodulatory Effect | Reference |

| Leflunomide | Immunosuppressive | nih.govmdpi.com |

| (S,R)-3-Phenyl-4,5-dihydro-5-isoxazole acetic acid | Prevents autoimmune diabetes in animal models | nih.govmdpi.com |

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide derivatives | Modulatory effects on T-cell subsets, enhanced antibody production | nih.gov |

| 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(prop-2-en-1-yl)hydrazine-1-carbothioamide | Stimulated proliferation of human peripheral blood mononuclear cells | mdpi.com |

| 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide | Inhibited humoral immune response in vitro, stimulated the inductive phase of DTH in vivo | nih.gov |

Other Pharmacological Activities (e.g., antidiabetic, antiviral, antiepileptic)

Beyond immunomodulation, isoxazole derivatives have demonstrated a broad range of other pharmacological activities.

Antidiabetic Activity: Isoxazole-based compounds have emerged as promising candidates for the development of new antidiabetic drugs. researchgate.netnih.gov Studies have shown that flavonoid-based isoxazole derivatives can significantly enhance glucose consumption in insulin-resistant cells. researchgate.netnih.gov The potential mechanism of action for some of these derivatives may involve the activation of the AMPK/PEPCK/G6Pase pathway. researchgate.net For example, a novel isoxazole derivative, C45, improved glucose consumption at the nanomolar level in insulin-resistant HepG2 cells. researchgate.net Another study reported that trifluoromethylated flavonoid-based isoxazoles exhibited significant inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. nih.govdntb.gov.ua

Antiviral Activity: The isoxazole scaffold is also a key feature in the development of antiviral agents. nih.govmdpi.com Research has shown that novel isoxazole-amide derivatives containing an acylhydrazone moiety exhibit potent antiviral activity against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov Similarly, pyrazole-hydrazone derivatives incorporating an isoxazole moiety have demonstrated effective control of TMV. mdpi.com Furthermore, certain [(biphenyloxy)propyl]isoxazole derivatives have shown strong activity against human rhinovirus 2 (HRV-2) and coxsackievirus B3 (CVB3). scispace.com The development of novel isoxazole derivatives with potent antiviral activity against coronaviruses, including MERS-CoV, is also an active area of research. google.com

Antiepileptic Activity: Isoxazole derivatives have been investigated for their potential as anticonvulsant agents. abap.co.inpharmahealthsciences.net For instance, novel benzo[d]isoxazole derivatives have been designed and synthesized as anticonvulsants that selectively block the voltage-gated sodium channel NaV1.1. acs.orgnih.govacs.org One of the most potent compounds from this series, Z-6b, displayed high protection against maximal electroshock (MES)-induced seizures in preclinical models. acs.orgnih.govacs.org

The following table provides a summary of these other pharmacological activities:

| Pharmacological Activity | Example of Isoxazole Derivative/Class | Key Finding | Reference |

| Antidiabetic | Flavonoid-based isoxazole derivatives | Enhanced glucose consumption in insulin-resistant cells | researchgate.netnih.gov |

| Antidiabetic | Trifluoromethylated flavonoid-based isoxazoles | Significant α-amylase inhibitory activity | nih.govdntb.gov.ua |

| Antiviral | Isoxazole-amide derivatives with acylhydrazone moiety | Potent activity against TMV and CMV | nih.gov |

| Antiviral | [(Biphenyloxy)propyl]isoxazole derivatives | Strong activity against HRV-2 and CVB3 | scispace.com |

| Antiepileptic | Benzo[d]isoxazole derivatives | Selective blocking of NaV1.1 sodium channels | acs.orgnih.govacs.org |

Significance of Propanol (B110389) Moiety in Chemical Compounds

The propanol group, a three-carbon alcohol, is a common structural motif in many biologically active compounds. Its presence can significantly influence the pharmacological and chemical properties of a molecule. ontosight.ai The hydroxyl group of the propanol moiety can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors.

Propanolamines, which contain both a propanol and an amine group, are a class of compounds with significant pharmaceutical applications. ontosight.ai Propranolol, a well-known beta-blocker, is a propanolamine (B44665) derivative used to treat hypertension and other cardiovascular conditions. nih.gov The propanol backbone is a key feature of its structure, contributing to its interaction with beta-adrenergic receptors. nih.gov

The propanol moiety can also serve as a linker, connecting different functional groups within a molecule. ontosight.ai This allows for the synthesis of diverse chemical structures with a wide range of biological activities. ontosight.ai Furthermore, the propanol group can be chemically modified, for example, through oxidation to form a carbonyl group, providing a route for further derivatization and the development of new compounds.

Positioning of 3-(Isoxazol-4-yl)propan-1-ol within Contemporary Medicinal Chemistry Research

The compound this compound combines the pharmacologically relevant isoxazole ring with a propanol side chain. This specific arrangement of functional groups makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules.

Research has explored the synthesis and biological evaluation of related structures. For instance, the synthesis of 3-(3-aryl-4,5-dihydroisoxazol-5-yl)propan-1-ol derivatives has been undertaken to develop ligands for serotonin (B10506) receptors. psu.edu Additionally, steroids containing an isoxazole fragment in their side chain, some with a hydroxypropan-2-yl group, have been synthesized and investigated as potential anti-prostate cancer agents. umtm.cznih.govnih.gov

The presence of the isoxazole ring suggests that this compound and its derivatives could be explored for the various pharmacological activities associated with this heterocycle, including immunomodulatory, antidiabetic, antiviral, and antiepileptic effects. The propanol moiety provides a handle for further chemical modifications, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. This could lead to the discovery of new lead compounds with improved potency and selectivity for specific biological targets. The unique combination of a versatile heterocyclic core and a modifiable side chain positions this compound as a compound of interest in the ongoing quest for novel therapeutic agents.

Structure

2D Structure

属性

IUPAC Name |

3-(1,2-oxazol-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-3-1-2-6-4-7-9-5-6/h4-5,8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJXYTTYMXWESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599468 | |

| Record name | 3-(1,2-Oxazol-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10421-09-7 | |

| Record name | 3-(1,2-Oxazol-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 Isoxazol 4 Yl Propan 1 Ol and Its Analogs

Synthetic Strategies for the Isoxazole (B147169) Ring System

The construction of the isoxazole ring can be achieved through various synthetic routes. Among the most widely employed and versatile methods is the [3+2] cycloaddition reaction, which involves a 1,3-dipole and a dipolarophile. mdpi.com This approach, along with others, provides access to a wide array of substituted isoxazoles.

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloaddition is a powerful and widely utilized method for the synthesis of five-membered heterocycles, including isoxazoles. mdpi.com This reaction typically involves the concerted or stepwise cycloaddition of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, like an alkene or alkyne. nih.govresearchgate.net

The reaction of nitrile oxides with alkenes or alkynes is a cornerstone of isoxazole synthesis. mdpi.comresearchgate.net Nitrile oxides, which are typically generated in situ from the corresponding aldoximes or hydroximoyl halides, react readily with C-C double or triple bonds to form isoxazolines or isoxazoles, respectively. mdpi.comnih.gov The in situ generation of unstable nitrile oxides is a common strategy to ensure their immediate reaction with the dipolarophile. mdpi.com

For the synthesis of a 4-substituted isoxazole such as 3-(Isoxazol-4-yl)propan-1-ol, a key consideration is the choice of the alkyne precursor. A suitably protected propargyl alcohol derivative can serve as the dipolarophile, reacting with a nitrile oxide to furnish the desired isoxazole core. Subsequent deprotection would then yield the target molecule.

| Dipolarophile | Nitrile Oxide Precursor | Conditions | Product | Reference |

| Terminal Alkyne | Hydroxyimidoyl Chloride | Cu/Al2O3, ball-milling | 3,5-disubstituted isoxazole | nih.gov |

| Alkenes | Aldoximes | Hypervalent iodine(III) reagents | Isoxazolines | researchgate.net |

| 1,3-Diketones | Hydroximoyl Chlorides | Water, mild base | 3,4,5-trisubstituted isoxazole | beilstein-journals.org |

The regioselectivity of the 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkenes or alkynes is a critical aspect that dictates the substitution pattern of the resulting isoxazole ring. mdpi.com Both electronic and steric factors of the reactants influence the orientation of the cycloaddition. mdpi.com Frontier Molecular Orbital (FMO) theory is often employed to predict the regiochemical outcome. mdpi.com

In many cases, the reaction of a terminal alkyne with a nitrile oxide leads to the formation of a 3,5-disubstituted isoxazole. nih.gov However, the regioselectivity can be reversed under certain conditions, for instance, through the use of specific catalysts. acs.org For the synthesis of 4-substituted isoxazoles, alternative strategies or specific dipolarophiles are often necessary.

The stereoselectivity of the cycloaddition is particularly relevant when substituted alkenes are used as dipolarophiles, leading to the formation of stereocenters in the resulting isoxazoline (B3343090) ring. The concerted nature of many 1,3-dipolar cycloadditions often results in a high degree of stereospecificity.

| Reactants | Catalyst/Conditions | Major Regioisomer | Reference |

| Nitrile oxides and electron-rich alkynes | Ruthenium catalyst | 4-heterosubstituted isoxazoles | acs.org |

| Nitrile oxide and sulfonylallenes | DFT calculations predict site- and regioselectivity | Mixture of regioisomers | unimi.it |

| Intramolecular nitrile oxide-allene cycloaddition | Phenyl isocyanate | Fused bicyclic isoxazoline | clockss.org |

Cyclization of Acetylenic Oximes

An alternative and powerful strategy for the synthesis of substituted isoxazoles involves the cyclization of acetylenic oximes. organic-chemistry.orgacs.org This method can be particularly useful for accessing specific substitution patterns that may be challenging to obtain through cycloaddition reactions. The reaction typically proceeds via an electrophile-induced cyclization of an α,β-acetylenic oxime. organic-chemistry.org

For example, the reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like iodine monochloride (ICl) or bromine (Br2) leads to the formation of 4-haloisoxazoles in good to excellent yields. acs.orgacs.org These 4-halo-substituted isoxazoles are versatile intermediates that can be further functionalized through various cross-coupling reactions, providing access to a wide range of 3,4,5-trisubstituted isoxazoles. acs.org Gold(III) chloride has also been shown to catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles. organic-chemistry.org

Green Chemistry Approaches in Isoxazole Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. bohrium.com In the context of isoxazole synthesis, this has led to the exploration of green chemistry approaches that minimize waste, reduce the use of hazardous reagents, and employ milder reaction conditions. mdpi.combenthamdirect.com

One such approach is the use of microwave irradiation, which can significantly accelerate reaction rates and often leads to higher yields and selectivity compared to conventional heating. benthamdirect.comnih.gov Ultrasound-assisted synthesis is another green technique that has been successfully applied to the formation of isoxazole derivatives, offering advantages such as shorter reaction times and improved efficiency. mdpi.com The use of water as a solvent and the development of catalyst-free or recyclable catalyst systems are also key areas of focus in the green synthesis of isoxazoles. nih.govbeilstein-journals.org

| Green Approach | Reaction | Advantages | Reference |

| Microwave Irradiation | Synthesis of isoxazole derivatives from chalcones | Enhanced reaction rate, high selectivity, improved yields | benthamdirect.comnih.gov |

| Ultrasonic Irradiation | One-pot synthesis of 3,5-disubstituted isoxazole-sulfonates | Shorter reaction times, use of water as a solvent | mdpi.com |

| Solvent-free Synthesis | 1,3-dipolar cycloaddition under ball-milling conditions | Reduced waste, scalable | nih.gov |

| Aqueous Medium | Cycloaddition of nitrile oxides and 1,3-diketones | Environmentally friendly, mild conditions | beilstein-journals.org |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of isoxazoles. researchgate.net Various transition metals, including copper, palladium, gold, and ruthenium, have been employed to catalyze different steps in isoxazole synthesis, often enabling reactions that are not feasible under thermal conditions. nih.govnih.govorganic-chemistry.org

Copper(I)-catalyzed 1,3-dipolar cycloaddition of in situ generated nitrile oxides with terminal acetylenes is a widely used method for the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org Palladium catalysts are instrumental in the cross-coupling reactions of halo-substituted isoxazoles, allowing for the introduction of a wide range of substituents at various positions of the isoxazole ring. acs.org Gold and ruthenium catalysts have also been utilized in the cyclization of acetylenic precursors and in cycloaddition reactions, respectively, sometimes leading to reversed regioselectivity compared to thermal reactions. acs.orgorganic-chemistry.org

Multi-Component Reactions for Isoxazole Derivatives

Multi-component reactions (MCRs) represent an efficient and atom-economical strategy for the synthesis of complex molecules like isoxazole derivatives from simple starting materials in a single step. These reactions are highly valued in green chemistry as they often minimize waste and reduce the number of purification steps. A common MCR for producing substituted isoxazoles involves the condensation of β-ketoesters, hydroxylamine (B1172632) hydrochloride, and various aldehydes. heteroletters.orgmdpi.com

The reaction mechanism typically begins with the formation of an oxime intermediate from the β-ketoester and hydroxylamine. This intermediate then undergoes cyclization to form the isoxazole-5(4H)-one core. Finally, a Knoevenagel condensation with an aldehyde yields the 3,4-disubstituted isoxazol-5(4H)-one product. mdpi.com Various catalysts can be employed to facilitate these reactions, ranging from organic salts like sodium citrate (B86180) to natural acid sources such as fruit juices, which offer an eco-friendly alternative. heteroletters.orgnih.gov The choice of catalyst and solvent system can be optimized to achieve high yields and regioselectivity. rsc.org

| Reactants | Catalyst/Solvent | Product Type | Advantages |

| Ethyl acetoacetate, Hydroxylamine hydrochloride, Aromatic aldehydes | Sodium Citrate / Water | 4-Arylmethylene-3-methylisoxazol-5(4H)-ones | Green, high yields, easy work-up heteroletters.org |

| Methyl acetoacetate, Hydroxylamine hydrochloride, Substituted aldehydes | Fruit Juices (e.g., Cocos nucifera) / Water | Substituted Isoxazole Derivatives | Eco-friendly, sustainable nih.gov |

| β-keto esters, Hydroxylamine hydrochloride, Aldehydes | Propylamine-functionalized cellulose (B213188) / Water | 3,4-Disubstituted isoxazol-5(4H)-ones | Reusable catalyst, mild conditions mdpi.com |

Specific Synthesis of this compound

The synthesis of a 4-substituted isoxazole such as this compound would likely involve precursors that can be cyclized to form the heterocyclic ring with the desired substitution pattern. One plausible strategy involves the cyclocondensation of β-enamino diketones with hydroxylamine, a method known to produce functionalized isoxazoles. rsc.org For the target molecule, a key precursor would need to contain the three-carbon alcohol chain.

Alternatively, a precursor could be a 1,3-dicarbonyl compound that already incorporates the propanol (B110389) side chain, which would then react with hydroxylamine. Another approach is the [2+3] cycloaddition reaction between a nitrile oxide and an appropriately substituted alkyne, a powerful method for controlling regioselectivity in isoxazole synthesis. nih.gov

The regiochemical outcome of isoxazole synthesis is highly dependent on reaction conditions. rsc.org For instance, in the cyclocondensation of β-enamino diketones with hydroxylamine, the choice of solvent and the use of additives like pyridine (B92270) or a Lewis acid such as BF₃ can direct the reaction to yield specific regioisomers. rsc.org Acidic conditions often favor the formation of 3,5-disubstituted isoxazoles, while neutral or basic conditions can lead to different isomers. nih.gov Optimization would involve screening various solvents, catalysts, temperatures, and reaction times to selectively favor the formation of the 4-substituted product.

The yield and purity of the final product are contingent upon the chosen synthetic route and the effectiveness of the purification process. Multi-component reactions are often favored for their high yields and operational simplicity. heteroletters.orgnih.gov However, the synthesis of polysubstituted isoxazoles can sometimes result in mixtures of regioisomers, which complicates purification and lowers the yield of the desired product. rsc.org Chromatographic techniques are typically required to isolate the target compound with high purity. Commercial suppliers of this compound report purities around 96%.

Chemical Transformations and Derivatization of this compound

The functional groups of this compound, namely the primary alcohol, provide a site for further chemical modifications.

The primary alcohol group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the reagent and reaction conditions. wikipedia.org

Oxidation to Aldehyde: Selective oxidation to the corresponding aldehyde, 3-(Isoxazol-4-yl)propanal, requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. wikipedia.org Reagents such as Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) are effective for this transformation. nih.gov Another widely used method is the TEMPO-catalyzed oxidation, which can be highly selective for producing aldehydes, especially under aerobic conditions or with a co-oxidant. nih.govorganic-chemistry.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents or modified protocols are needed to convert the primary alcohol to 3-(Isoxazol-4-yl)propanoic acid. acsgcipr.org This can be achieved using reagents like chromic acid (Jones oxidation) or potassium permanganate. wikipedia.orgorganic-chemistry.org A greener and more controlled approach is a two-step, one-pot procedure using TEMPO with sodium hypochlorite (B82951) (NaOCl), followed by sodium chlorite (B76162) (NaClO₂), which efficiently converts primary alcohols to carboxylic acids under mild conditions compatible with many functional groups. nih.govnih.gov

| Starting Material | Reagent(s) | Product | Product Class |

| This compound | Dess-Martin Periodinane (DMP) | 3-(Isoxazol-4-yl)propanal | Aldehyde |

| This compound | TEMPO / NaOCl | 3-(Isoxazol-4-yl)propanal | Aldehyde |

| This compound | Jones Reagent (CrO₃/H₂SO₄) | 3-(Isoxazol-4-yl)propanoic acid | Carboxylic Acid |

| This compound | TEMPO / NaOCl, then NaClO₂ | 3-(Isoxazol-4-yl)propanoic acid | Carboxylic Acid |

Reduction Reactions

The primary alcohol moiety of this compound is commonly synthesized through the reduction of a corresponding carboxylic acid or ester precursor, such as 3-(isoxazol-4-yl)propanoic acid or its ethyl ester. This transformation is a fundamental step in many synthetic routes. For analogous structures, such as substituted (isoxazol-4-yl)methanols, similar reduction strategies are employed. For instance, the reduction of an ester to a primary alcohol has been demonstrated in the synthesis of (3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-(5-methyl-1H-pyrrol-3-yl)isoxazol-4-yl)methanol nih.gov. Standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are typically effective for these conversions, although the specific choice of reagent depends on the presence of other functional groups within the molecule.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be converted into a good leaving group to facilitate nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. A common strategy involves the mesylation or tosylation of the alcohol, followed by reaction with a nucleophile.

An efficient method involves the mesylation of an isoxazole alcohol with methanesulfonic anhydride, followed by the in situ addition of a substituted aniline (B41778) to form an amine linker nih.gov. This approach avoids the isolation of the potentially unstable mesylate intermediate. Alternatively, the hydroxyl group can be converted to a halide, such as a bromide, using reagents like phosphorus tribromide (PBr₃) nih.gov. The resulting haloalkane is a versatile intermediate for substitution reactions. For example, (bromomethyl)isoxazole analogs can react with sodium carboxylates in acetonitrile (B52724) to yield a variety of ester-functionalized isoxazoles edu.krd.

Table 1: Examples of Nucleophilic Substitution Precursors and Products

| Starting Material | Reagent(s) | Intermediate | Nucleophile | Final Product Type |

|---|---|---|---|---|

| Isoxazole-alkanol | 1. Ms₂O | Isoxazole-alkyl mesylate | Substituted Aniline | N-Alkyl Aniline |

| Isoxazole-alkanol | PBr₃ | Isoxazole-alkyl bromide | - | Alkyl Bromide |

Formation of Esters and Amides

The functional groups of this compound and its corresponding carboxylic acid precursor are readily converted into esters and amides, which are common motifs in pharmacologically active molecules.

Ester Formation: Esters can be synthesized either by reacting the alcohol (this compound) with a carboxylic acid or its activated derivative, or by reacting the corresponding carboxylic acid (3-(isoxazol-4-yl)propanoic acid) with an alcohol. Fischer esterification, involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, is a standard method researchgate.netyoutube.com. For example, (3-(4-bromophenyl)-isoxazol-5-yl)methanol can be esterified with isobutyric acid using sulfuric acid as a catalyst researchgate.net. More advanced methods utilize coupling agents or proceed via activation of the carboxylic acid. Titanium tetrachloride (TiCl₄) has been shown to be an effective agent for promoting the direct esterification of various carboxylic acids with alcohols, including 1-propanol, often resulting in high yields mdpi.com.

Amide Formation: Amides are typically formed from the corresponding carboxylic acid, 3-(isoxazol-4-yl)propanoic acid. The acid is first activated to form a more reactive species, such as an acid chloride, which then reacts with an amine google.com. Modern coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP) provide a mild and efficient method for forming amide bonds between isoxazole-carboxylic acids and various amines nih.gov.

Table 2: Conditions for Ester and Amide Formation

| Reaction Type | Isoxazole Precursor | Reagent(s) | Catalyst/Coupling Agent | Product |

|---|---|---|---|---|

| Esterification | Isoxazole-alkanol | Carboxylic Acid | H₂SO₄ | Ester |

| Esterification | Carboxylic Acid | 1-Propanol | TiCl₄ | Propyl Ester mdpi.com |

| Amidation | Isoxazole-carboxylic acid | Amine | EDCI, DMAP | Amide nih.gov |

Conjugation with Other Pharmacophores

The isoxazole moiety is a versatile scaffold that can be conjugated with other pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities. The propanol side chain of this compound serves as a flexible linker to attach the isoxazole core to other biologically active molecules.

Examples of such conjugations include:

Steroids: Isoxazole fragments have been incorporated into the side chain of 3β-hydroxy-5-ene steroids to develop inhibitors of androgen signaling nih.gov.

Thiadiazoles and Triazoles: Isoxazole-hydrazone derivatives have been linked to 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole-3-thione moieties to evaluate their cytotoxic properties researchgate.net.

C-Nucleosides: Isoxazole analogs have been conjugated with 1,2,3-triazole rings to create novel C-nucleosides, mimicking pyrimidine (B1678525) nucleobases, for evaluation as antiviral or antitumoral agents mdpi.com.

These strategies highlight the utility of the isoxazole scaffold in creating diverse molecular architectures for drug discovery.

Scalability and Industrial Feasibility of Synthesis

The scalability of synthetic routes for isoxazole derivatives is a critical consideration for their potential industrial application. Research has focused on developing efficient, high-yield, and environmentally benign procedures. One-pot, multi-component reactions are particularly attractive as they reduce the number of synthetic steps and purification procedures.

The use of green chemistry principles, such as performing reactions in aqueous media or under solvent-free conditions, improves the industrial feasibility. Furthermore, non-conventional energy sources like ultrasound irradiation have been shown to significantly accelerate reaction times and improve yields for the synthesis of various isoxazole-based compounds nih.gov. For example, a one-pot Mannich-type reaction to produce isoxazole-methanephosphonate derivatives was effectively accelerated using ultrasonic irradiation (25 kHz, 500 W) without the need for a solvent or catalyst nih.gov. The ability to perform synthesis on a multigram scale is a direct indicator of a method's scalability, and such preparations have been successfully reported for functionalized fluoroalkylisoxazoles nih.gov. These advancements suggest that the synthesis of this compound and its analogs can be adapted for larger-scale production.

Advanced Spectroscopic and Computational Analysis in Isoxazole Research

Computational Chemistry and Molecular ModelingNo specific computational studies or molecular modeling research focused on 3-(Isoxazol-4-yl)propan-1-ol have been published. Such studies would be necessary to report on its electronic structure, conformational analysis, or predicted spectroscopic properties.

Without access to these fundamental experimental and computational results, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy.

Quantum Chemical Calculations (e.g., DFT studies for electronic properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. For isoxazole (B147169) derivatives, DFT is used to determine optimized molecular geometry, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential maps. These calculations provide insights into the molecule's reactivity and stability.

For instance, DFT studies on various isoxazole compounds have been used to calculate key quantum chemical parameters. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. A smaller HOMO-LUMO energy gap suggests higher reactivity. These computational methods allow for the prediction of parameters like chemical potential, global hardness, and electrophilicity index, which are vital in assessing a molecule's chemical behavior.

Below is an interactive table illustrating the types of electronic properties that can be calculated for an isoxazole derivative using DFT with a B3LYP functional and a 6-311++G(d,p) basis set.

| Property | Calculated Value | Significance |

| EHOMO | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| ELUMO | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | 5.3 eV | A larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity. |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.5 eV | Quantifies the electrophilic nature of the molecule. |

Note: The values in this table are illustrative for a generic isoxazole derivative and not specific to this compound.

Molecular Docking and Dynamics Simulations (e.g., ligand-protein interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pnrjournal.comnih.govijsrset.com This is particularly useful in drug discovery for predicting how a ligand, such as an isoxazole derivative, might interact with a protein's binding site. pnrjournal.comnih.govijsrset.com For example, docking studies on isoxazole-carboxamide derivatives have been used to identify potential binding interactions with enzymes like cyclooxygenases (COX). nih.gov The results of such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. pnrjournal.com

Following docking, molecular dynamics (MD) simulations can provide a more detailed view of the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov MD simulations can elucidate conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies, offering a more accurate prediction of binding affinity. nih.govnih.gov These simulations are crucial for understanding the stability of the predicted binding pose from docking studies. nih.govnih.gov

The following table demonstrates the kind of data obtained from molecular docking and dynamics simulations for a hypothetical isoxazole ligand with a target protein.

| Parameter | Value | Description |

| Docking Score | -9.5 kcal/mol | A more negative score indicates a more favorable binding interaction. |

| Key Interacting Residues | TYR 231, ALA 228, PRO 357 | Amino acids in the protein's active site that form significant interactions with the ligand. |

| Types of Interactions | Hydrogen bonds, π-π stacking, van der Waals forces | The nature of the chemical interactions stabilizing the complex. |

| RMSD (MD Simulation) | 1.5 Å | Root Mean Square Deviation, indicating the stability of the ligand in the binding pocket over the simulation time. |

Note: This data is hypothetical and serves to illustrate the outputs of molecular docking and dynamics simulations.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools in this regard. nih.gov These methods can build models that relate the steric and electrostatic fields of a molecule to its activity, providing a visual representation of which structural features are important for biological function. nih.gov

For isoxazole derivatives, 3D-QSAR studies have been employed to understand the structural requirements for their agonistic activity on receptors like the farnesoid X receptor (FXR). nih.gov The contour maps generated from these models can guide the design of new, more potent analogs by highlighting regions where modifications to the molecular structure would be beneficial or detrimental to activity. nih.gov

An example of data from a hypothetical CoMSIA study on a series of isoxazole analogs is presented below.

| Field Type | Favorable Contribution | Unfavorable Contribution |

| Steric | Bulky groups at the 5-position of the isoxazole ring increase activity. | Bulky groups near the nitrogen atom decrease activity. |

| Electrostatic | Electron-withdrawing groups on an attached phenyl ring enhance activity. | Positive charges in the side chain are detrimental to activity. |

| Hydrophobic | Hydrophobic substituents on the side chain are favored. | Polar groups at the 3-position of the isoxazole ring reduce activity. |

| H-bond Donor | A hydrogen bond donor at the terminus of the side chain is beneficial. | A hydrogen bond donor near the isoxazole ring is unfavorable. |

| H-bond Acceptor | A hydrogen bond acceptor on the phenyl ring increases activity. | A hydrogen bond acceptor in the middle of the side chain decreases activity. |

Note: The information in this table is for illustrative purposes to show how SAR data is presented.

Prediction of Reactivity and Reaction Mechanisms

Computational methods are also employed to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. For isoxazole derivatives, DFT can be used to model reaction pathways, such as cycloaddition reactions, to understand the regioselectivity and stereoselectivity of the process. researchgate.net By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed.

For example, computational studies on the hetero-Diels-Alder reaction of isoxazoles have shown that a Lewis acid catalyst likely facilitates the reaction. rsc.org These studies can predict the most likely reaction pathway and explain the observed product distribution. rsc.org The analysis of frontier molecular orbitals can also predict how a molecule will react in a given chemical environment. researchgate.net

The following table provides an example of data that could be generated from a computational study on a hypothetical reaction involving an isoxazole.

| Parameter | Calculated Value | Interpretation |

| Activation Energy (Ea) | 15 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Energy (ΔE) | -25 kcal/mol | A negative value indicates an exothermic reaction. |

| Transition State Geometry | Asynchronous bond formation | Provides insight into the geometry of the highest energy point along the reaction coordinate. |

| Key Bond Distances in TS | C-O: 1.8 Å, C-C: 2.1 Å | Indicates which bonds are being formed and broken in the transition state. |

Note: This data is hypothetical and illustrates the type of information obtained from computational reaction mechanism studies.

Biological and Pharmacological Investigations of 3 Isoxazol 4 Yl Propan 1 Ol and Its Derivatives

In Vitro Biological Activity Studies

In vitro studies are fundamental to characterizing the biological effects of novel chemical entities. For isoxazole (B147169) derivatives, these investigations have revealed significant activities, providing a foundation for understanding their mechanisms of action and potential therapeutic applications.

Cell-Based Assays

Cell-based assays are crucial for evaluating the effects of compounds on cellular processes in a controlled environment. Research on isoxazole derivatives has utilized these assays to probe their antiproliferative, immunomodulatory, and antimicrobial properties.

Isoxazole derivatives have demonstrated notable potential as anticancer agents. espublisher.com Various studies have evaluated their ability to inhibit the growth of human cancer cell lines.

A series of benzopyran-4-one-isoxazole esters exhibited selective antiproliferative activity against a panel of six cancer cell lines. nih.gov Specifically, compounds designated 5a-d showed significant activity, with IC50 values against the MDA-MB-231 breast cancer cell line ranging from 5.2 to 22.2 μM. nih.gov These compounds were found to be minimally cytotoxic to normal cell lines such as HEK-293 and LLC-PK1. nih.gov Further investigation revealed that compound 5a induces apoptosis in MDA-MB-231 cells. nih.gov

In another study, isoxazolyl steroids were synthesized and evaluated as anti-prostate cancer agents. nih.gov One candidate compound, (17R)-17-((3-(2-hydroxypropan-2-yl)isoxazol-5-yl)methyl)-androst-5-en-3β-ol (designated 24j), suppressed androgen receptor signaling and reduced its protein level in LNCaP and LAPC-4 prostate cancer cell lines. nih.govnih.gov Other research has identified isoxazole-containing chalcones and combretastatin (B1194345) A-4 (CA4) analogues as potent cytotoxic agents against various human cancer cell lines, including those of the lung, prostate, and colon. espublisher.com For instance, a hybrid molecule joining a 3,5-diaryl isoxazole to a quinazolinone showed a promising GI50 value against the human lung cancer cell line A549. espublisher.com

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Benzopyran-4-one-isoxazole esters (5a-d) | MDA-MB-231 (Breast) | 5.2–22.2 μM | nih.gov |

| (17R)-17-((3-(2-hydroxypropan-2-yl)isoxazol-5-yl)methyl)-androst-5-en-3β-ol (24j) | LNCaP, LAPC-4 (Prostate) | Suppressed androgen receptor signaling | nih.govnih.gov |

| 3,5-diaryl isoxazole-quinazolinone hybrid | A549 (Lung) | Potent inhibitory activity (GI50) | espublisher.com |

| Enantiopure isoxazolidine (B1194047) derivatives (76, 77) | MCF-7 (Breast), A-549 (Lung), SKOV3 (Ovarian) | Inhibited EGFR | researchgate.net |

Isoxazole derivatives have been investigated for their ability to regulate immune functions, with different compounds demonstrating immunosuppressive, anti-inflammatory, and immunostimulatory properties. nih.govnih.gov These effects have been observed in various models using immune cells from both rodents and humans. nih.gov

One study found that a salicylic (B10762653) acid derivative containing an isoxazole ring, 3-(4-methoxyphenyl)-4-(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazoline, had mitogenic activity towards human lymphocytes and mouse splenocytes, which was attributed to increased IL-2 secretion. nih.gov Derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have also shown immunoregulatory effects, modulating T-cell subsets and enhancing antibody production in mice, suggesting potential applications in treating autoimmune diseases or as vaccine adjuvants. nih.govmdpi.com

Conversely, some S- and N-alkylated indolyloxadiazoles, a related class of compounds, demonstrated significant inhibitory effects on T-cell proliferation activated by phytohemagglutinin (PHA), with IC50 values below 3 µg/mL for several derivatives. researchgate.net This highlights the potential for isoxazole-containing structures to act as immunosuppressants. researchgate.net Furthermore, an isoxazole–oxazole (B20620) hybrid compound showed potent inhibition of T cell proliferation and production of the cytokines IL-17F and IFN-γ, with an IC50 of ≤ 0.01 µM, indicating its potential for treating inflammatory and autoimmune disorders. mdpi.com

| Compound/Derivative Class | Immune Cell/Model | Observed Effect | Reference |

|---|---|---|---|

| Isoxazole-oxazole hybrid | T cells | Inhibition of proliferation and cytokine production (IL-17F, IFN-γ) with IC50 ≤ 0.01 µM | mdpi.com |

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide derivatives | Mouse model | Modulated T-cell subsets, enhanced antibody production | nih.govmdpi.com |

| S- and N-alkylated indolyloxadiazoles | PHA-activated T cells | Inhibited proliferation (IC50 < 3 µg/mL) | researchgate.net |

| 3-(4-methoxyphenyl)-4-(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazoline | Human lymphocytes, mouse splenocytes | Stimulated cell division via increased IL-2 secretion | nih.gov |

The therapeutic effects of many drugs are achieved through the inhibition of specific enzymes. Isoxazole derivatives have been evaluated as inhibitors of several key enzymes implicated in disease.

In the context of prostate cancer, a series of 3β-hydroxy-5-ene steroids with an isoxazole fragment in their side chain were tested for their ability to inhibit human CYP17A1, an enzyme critical for androgen biosynthesis. nih.gov Most of the synthesized isoxazoles demonstrated a moderate inhibitory effect on the 17α-hydroxylase activity of CYP17A1. nih.gov However, the lead compound, 24j, showed almost no inhibition of the enzyme's 17,20-lyase activity. nih.gov

Several isoxazole derivatives have also been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov A study of seventeen isoxazole-carboxamide derivatives found that all compounds showed moderate to potent activity against both COX-1 and COX-2 enzymes, with IC50 values generally below 4 µM. nih.gov The most potent compound in this series, designated A13, exhibited IC50 values of 64 nM and 13 nM against COX-1 and COX-2, respectively. nih.gov Additionally, research into isoxazole-based inhibitors of protein kinase CK1δ, a Ser/Thr-specific protein kinase, has been conducted, with one compound showing an IC50 of 0.033 µM. nih.gov

| Compound/Derivative Class | Enzyme Target | Observed Activity (IC50/% Inhibition) | Reference |

|---|---|---|---|

| Isoxazolyl Steroids | CYP17A1 (17α-hydroxylase) | Moderate inhibitory effect | nih.gov |

| Isoxazole-carboxamide derivative (A13) | COX-1 | 64 nM | nih.gov |

| Isoxazole-carboxamide derivative (A13) | COX-2 | 13 nM | nih.gov |

| 3,4-diaryl-isoxazole | CK1δ | 0.033 µM | nih.gov |

Investigating the interaction of compounds with cellular receptors is vital for drug discovery. Isoxazole derivatives have been assessed for their binding affinity and functional effects on several important receptor targets.

In studies related to prostate cancer, isoxazolyl steroids were evaluated for their ability to affect androgen receptor (AR) signaling. nih.gov Using an AR-dependent reporter cell line, three derivatives, including compound 24j, were identified as AR antagonists with moderate activity, reducing R1881-stimulated AR transcriptional activity to 50% or less at a 50 µM concentration. nih.gov

Other research has focused on ionotropic glutamate (B1630785) receptors. mdpi.com A series of isoxazole-4-carboxamide derivatives were tested for their effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com The compounds proved to be potent inhibitors of AMPA receptor activity, with derivatives CIC-1 and CIC-2 causing an 8-fold and 7.8-fold reduction in whole-cell currents, respectively. mdpi.com These findings suggest their potential as modulators for conditions involving AMPA receptors, such as pain and neurological disorders. mdpi.com Additionally, some studies have noted that isoxazoles can exhibit properties similar to GABA (γ-aminobutyric acid), indicating a potential interaction with GABA receptors. researchgate.net

| Compound/Derivative Class | Receptor Target | Observed Effect | Reference |

|---|---|---|---|

| Isoxazolyl Steroid (24j) | Androgen Receptor (AR) | Antagonist; reduced transcriptional activity to ≤ 50% at 50 µM | nih.gov |

| Isoxazole-4-carboxamide (CIC-1) | AMPA Receptor | Potent inhibitor; 8-fold reduction in current | mdpi.com |

| Isoxazole-4-carboxamide (CIC-2) | AMPA Receptor | Potent inhibitor; 7.8-fold reduction in current | mdpi.com |

The rise of antimicrobial resistance has spurred the search for new anti-infective agents. nih.gov The isoxazole scaffold is present in several clinically used antimicrobial drugs, and novel derivatives continue to be explored for their efficacy against a broad range of pathogens. researchgate.netijrrjournal.com

A new series of 5-aryl-3-(2-arylthiazol-4-yl)isoxazole derivatives demonstrated significant antimicrobial activity. nih.gov Fourteen compounds from this series showed good to excellent antitubercular activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values ranging from 2.01 to 9.80 µM. nih.gov Several of these compounds also displayed good antibacterial activity against E. coli (MIC 7.8-15.62 µg/mL) and excellent to good antifungal activity against Candida albicans (MIC 7.8-31.25 µg/mL). nih.gov

Another study of isoxazole-carboxamide derivatives found that while most compounds had weak antibacterial activity, two compounds (A8 and A9) showed significant activity against Pseudomonas aeruginosa and C. albicans with an MIC of 2.00 mg/ml. nih.gov Similarly, newly synthesized triazole-isoxazole hybrids were tested against several bacterial strains, with one conjugate exhibiting a powerful antibacterial effect against E. coli and P. aeruginosa. mdpi.com Ester-functionalized isoxazoles have also been synthesized and screened, showing significant activity against bacterial strains like E. coli and Staphylococcus aureus, as well as the fungus C. albicans. edu.krd

| Compound/Derivative Class | Microorganism | Observed Activity (MIC) | Reference |

|---|---|---|---|

| 5-aryl-3-(2-arylthiazol-4-yl)isoxazoles | Mycobacterium tuberculosis H37Rv | 2.01–9.80 µM | nih.gov |

| 5-aryl-3-(2-arylthiazol-4-yl)isoxazoles | Escherichia coli | 7.8–15.62 µg/mL | nih.gov |

| 5-aryl-3-(2-arylthiazol-4-yl)isoxazoles | Candida albicans | 7.8–31.25 µg/mL | nih.gov |

| Isoxazole-carboxamides (A8, A9) | Pseudomonas aeruginosa, Candida albicans | 2.00 mg/ml | nih.gov |

Mechanism of Action Studies at Cellular Level

The therapeutic potential of isoxazole derivatives is largely rooted in their activity at the cellular level. nih.gov Research has focused on understanding the precise mechanisms through which these compounds exert their effects, particularly in the context of cancer therapy. espublisher.comnih.gov Studies indicate that the isoxazole scaffold is a versatile pharmacophore that can be modified to interact with various cellular pathways, leading to outcomes such as the inhibition of cell proliferation and the induction of programmed cell death. nih.govnbinno.com

A significant mechanism through which isoxazole derivatives exhibit their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnbinno.com Numerous studies have demonstrated the pro-apoptotic activity of novel synthetic isoxazole compounds in various cancer cell lines.

For instance, a series of novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives were synthesized as potential anticancer agents. spandidos-publications.comnih.gov These compounds, designed as inhibitors of Heat Shock Protein 90 (HSP90), were tested for their effects on human erythroleukemic K562 cells and glioblastoma cell lines (U251-MG and T98G). spandidos-publications.comnih.gov The results showed that nearly all the tested isoxazole derivatives demonstrated significant pro-apoptotic activities, inducing both early and late apoptosis in K562 cells. spandidos-publications.comnih.gov In some cases, the induced apoptosis was observed in over 50% of the cells, with specific derivatives showing apoptotic effects in as high as 80-90% of the cell population at certain concentrations. spandidos-publications.com

Different effects were observed in the glioma cell lines, indicating that the pro-apoptotic activity can be dependent on the specific chemical structure of the analogue and the cancer cell type. nih.govresearchgate.net For example, certain derivatives that were highly active in K562 cells showed lower, though still significant, levels of total apoptosis in U251-MG and T98G glioblastoma cells. researchgate.net Other research has shown that isoxazole derivatives can trigger antiproliferative effects through the activation of apoptotic pathways in glioma cell lines. researchgate.net The induction of apoptosis is often supported by evidence of increased levels of caspases, such as caspase-3 and caspase-9, and an altered Bax/Bcl-2 ratio, which are key mediators of the apoptotic cascade. researchgate.netsemanticscholar.org

Table 1: Pro-apoptotic Activity of Selected Isoxazole Derivatives in Cancer Cell Lines

| Compound Class/Derivative | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|

| 3,4-Isoxazolediamides | K562 (Erythroleukemia) | Significant induction of early and late apoptosis; some derivatives induced apoptosis in >80% of cells. | spandidos-publications.com |

| 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines | K562 (Erythroleukemia) | Potent pro-apoptotic activity, associated with activation of the erythroid differentiation program. | nih.gov |

| Isoxazole Derivatives | U251-MG (Glioblastoma) | Induced significant percentages of apoptosis, with some derivatives causing >30% total apoptosis. | researchgate.net |

| Isoxazole Derivatives | T98G (Glioblastoma) | Induced significant percentages of apoptosis, with some derivatives causing >40% total apoptosis. | researchgate.net |

| Benzothiazole-linked Isoxazoles | Colo205 (Colon Cancer) | Induced apoptosis by altering the balance of mitochondrial proteins Bax and Bcl-2 and accelerating caspase expression. | semanticscholar.org |

The pro-apoptotic and antiproliferative effects of isoxazole derivatives are a consequence of their ability to modulate critical intracellular signaling pathways. espublisher.com These compounds can interact with a variety of molecular targets, disrupting the complex signaling networks that cancer cells rely on for survival and growth. nih.gov

One key pathway targeted by isoxazole derivatives is the p53 signaling pathway. The p53 protein is a crucial tumor suppressor that regulates the cell cycle and initiates apoptosis in response to cellular stress. A study on isoxazole derivatives of N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine showed that a promising compound induced G2/M cell cycle arrest and tremendously increased the levels of p53 in Colo205 colon cancer cells. semanticscholar.org This activation of p53 led to an altered balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately triggering the mitochondrial-dependent pathway of apoptosis. semanticscholar.org

Beyond p53, isoxazole-containing compounds have been investigated for their capacity to disrupt other signaling pathways. espublisher.com As small molecule inhibitors, they can interfere with cell-surface receptors and intracellular signaling cascades involved in cancer progression. espublisher.com Mechanisms of action for various isoxazole derivatives include aromatase inhibition, disruption of tubulin polymerization, and inhibition of topoisomerase and histone deacetylases (HDAC). nih.gov Furthermore, certain isoxazole derivatives have been shown to modulate immune responses by inhibiting lipopolysaccharide (LPS)-induced cell signaling pathways, suggesting their potential in treating immunoinflammatory diseases. mdpi.com Other studies have pointed to the modulation of AMPA receptors in the nervous system, highlighting the potential of these compounds in neurological disorders and pain management. nih.gov

In Vivo Pharmacological Evaluation

While many studies focus on the in vitro activity of isoxazole derivatives, the evaluation of their pharmacological effects in living organisms is a critical step in drug development.

The promising in vitro antiproliferative and pro-apoptotic activities of many isoxazole derivatives have led to recommendations for their evaluation in in vivo models. spandidos-publications.comnih.gov For example, the demonstrated ability of 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives to activate apoptosis suggests they are strong candidates for in vivo studies for developing anticancer drugs. nih.gov Similarly, an isoxazole derivative that acts as a small-molecule activator of p53 has been proposed as a plausible candidate for further biological testing in in vivo colon cancer models. semanticscholar.org

The pharmacokinetic profile—which includes absorption, distribution, metabolism, and excretion (ADME)—of a compound is a crucial determinant of its potential as a drug. Isoxazole-containing drugs are often noted for exhibiting superior pharmacokinetic profiles compared to compounds with similar heterocyclic structures. rsc.orgrsc.org

The inclusion of the isoxazole ring in a molecule can improve its pharmacokinetic properties, enhance efficacy, and potentially decrease toxicity. nih.gov Specific structure-activity relationship studies have focused on optimizing pharmacokinetic profiles. For instance, research on trisubstituted isoxazoles as allosteric ligands resulted in compounds with not only increased potency and cellular activity but also promising pharmacokinetic properties. dundee.ac.uk ADME properties are a key consideration in the development of new therapeutic agents, and studies have shown that certain isoxazole derivatives can be designed to fit within acceptable parameters, such as those defined by Lipinski's rule of five, making them more likely to be developed into effective therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Analysis of 3-(Isoxazol-4-yl)propan-1-ol and its Derivatives

Structure-Activity Relationship (SAR) analysis is fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For isoxazole derivatives, extensive SAR studies have been conducted to optimize their therapeutic potential. nih.govrsc.org

The isoxazole ring itself is a versatile scaffold, and modifications at its various positions, as well as on its substituents, can dramatically alter the compound's pharmacological properties. nih.govijpca.org SAR studies have revealed several key trends:

Substitution on Phenyl Rings: For many anticancer isoxazole derivatives, the nature and position of substituents on an attached phenyl ring are critical. Electron-withdrawing groups like fluoro (-F), chloro (-Cl), or trifluoromethyl (-CF3) often enhance activity. nih.govnih.gov For example, in a series of 3,5-disubstituted isoxazoles, methyl, methoxy (B1213986), or chloride substitutions on the R group enhanced activity against U87 glioblastoma cells. mdpi.com

Linker and Side Chains: The linker connecting the isoxazole core to other moieties plays a significant role. In studies of trisubstituted isoxazoles, linkers such as ether, thioether, and methylated amine at the C-4 position were shown to be beneficial for affinity to the target protein. dundee.ac.uk

Isomerism and Ring Structure: The specific arrangement of atoms within the heterocyclic core is important. For instance, compared to an oxazole moiety, an isoxazole ring demonstrated better cellular activity and lower toxicity in one study on antiviral agents. nih.gov Furthermore, SAR studies have shown that 4,5-diarylisoxazoles displayed greater antimitotic activity than the corresponding 3,4-diarylisoxazoles. mdpi.com

Fused Ring Systems: The fusion of the isoxazole ring with other cyclic systems can lead to potent compounds. SAR studies on isoxazole-fused pyrimidine (B1678525) derivatives revealed that the presence of electron-withdrawing groups like trifluoro and chloro groups significantly increased antimicrobial activity. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Isoxazole Derivatives

| Structural Modification | Effect on Biological Activity | Target/Application | Reference |

|---|---|---|---|

| Electron-withdrawing groups (-F, -Cl, -CF3) on phenyl ring | Enhanced antiproliferative and sPLA2 inhibitory activity | Cancer, Inflammation | nih.govmdpi.com |

| Electron-donating groups (-OCH3, -CH3) on phenyl ring | Enhanced anticancer activity | Prostate Cancer | mdpi.com |

| Ether, thioether, methylated amine linkers at C-4 position | Increased binding affinity | RORγt Inverse Agonists | dundee.ac.uk |

| Methylenedioxy groups | Essential for activity | Antileishmanial | mdpi.com |

| Fused electron-rich ring | Beneficial for antiproliferative activity | Leukemia | nih.gov |

| Replacement of N-1 hydrogen with a phenyl ring on a linked pyrazole | Markedly boosted analgesic activity | Analgesia | ijpca.org |

These SAR studies are crucial for the rational design of new, more potent, and selective isoxazole-based therapeutic agents. nih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of isoxazole derivatives can be significantly altered by the nature and position of various substituents. Research has shown that even minor chemical modifications can lead to substantial changes in efficacy and selectivity across a range of therapeutic targets, including antibacterial, anti-inflammatory, and anticancer activities.

For instance, the antibacterial potency of isoxazole derivatives has been shown to be enhanced by the presence of specific functional groups. Studies have indicated that the introduction of methoxy, dimethyl amino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring can increase antibacterial efficacy. ijpca.org Similarly, the addition of chloro, fluoro, and methoxy groups at the para position of a phenyl ring attached to the isoxazole core has been linked to very effective analgesic activity. ijpca.org

In the context of anticancer research, modifications to the isoxazole structure have yielded compounds with significant cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies have revealed that electron-donating groups on a benzene (B151609) ring, such as methoxy substituents, can enhance anticancer activity. mdpi.com Furthermore, the presence of electron-withdrawing groups like fluorine or a trifluoromethyl group on a phenyl ring within the isoxazole derivative can promote cytotoxicity.

The anti-inflammatory potential of isoxazole derivatives has also been a subject of investigation. Certain indolyl-isoxazoles have demonstrated good anti-inflammatory activity. nih.gov The strategic placement of substituents can lead to the development of potent anti-inflammatory agents.

The following interactive table summarizes the impact of various substituent modifications on the biological activity of isoxazole derivatives.

| Substituent Group | Position | Biological Activity Enhanced |

| Methoxy, Dimethyl amino, Bromine | C-5 Phenyl Ring | Antibacterial ijpca.org |

| Nitro, Chlorine | C-3 Phenyl Ring | Antibacterial ijpca.org |

| Chloro, Fluoro, Methoxy | para-position of Phenyl Ring | Analgesic ijpca.org |

| Methoxy | Benzene Ring | Anticancer mdpi.com |

| Fluorine, Trifluoromethyl | Phenyl Ring | Anticancer |

| Nitro | Isoxazole Ring | Trypanocidal researchgate.net |

| Thiophene moiety | Isoxazole Ring | Antimicrobial mdpi.com |

Identification of Key Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For isoxazole derivatives, the isoxazole ring itself is considered a crucial pharmacophore. researchgate.net Its unique electronic and structural properties allow it to interact with a variety of biological targets.

The aromatic nature of the isoxazole ring, combined with the presence of nitrogen and oxygen atoms, allows for various non-covalent interactions, including hydrogen bonding and pi-pi stacking, which are critical for binding to biological receptors. The weak nitrogen-oxygen bond in the isoxazole ring is also a key feature, as it can undergo cleavage under certain conditions, potentially leading to increased biological activity. researchgate.net

Pharmacophore models have been developed for specific series of isoxazole analogues to understand their structure-activity relationships. For example, a preliminary pharmacophore model for isoxazole analogues binding to the System xc- transporter has been constructed to provide insight into their SAR. nih.gov These models help in the rational design of new derivatives with improved potency and selectivity.

Toxicity and Safety Assessment

While the focus of many studies is on the efficacy of isoxazole derivatives, their toxicity and safety profiles are also critical considerations for their development as therapeutic agents. Generally, the modification of the isoxazole structure is a strategy used to develop innovative treatments with not only improved potency but also reduced toxicity. ijpca.org

Some studies have indicated that certain isoxazole derivatives possess favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, with a demonstrated lack of toxicity in some cases. researchgate.net For instance, some cancer-fighting isoxazole compounds derived from natural sources like plants and lichens are considered safe and have low toxicity. espublisher.com However, it is important to note that toxicity can be specific to the particular derivative and its substituents. For example, acute toxicity has been evaluated for certain isoxazole-containing sulfonylamides. researchgate.net

Further preclinical investigations are necessary to fully assess the therapeutic potential and safety of specific derivatives. researchgate.netnih.gov

Applications and Future Directions in Drug Discovery and Development

Role as a Synthetic Intermediate in Complex Molecule Synthesis

In the landscape of medicinal chemistry, the development of complex, biologically active molecules often relies on the use of versatile and strategically functionalized building blocks. 3-(Isoxazol-4-yl)propan-1-ol serves as such a synthetic intermediate. Its structure, featuring a stable isoxazole (B147169) core and a reactive primary alcohol functional group on a propyl chain, makes it an ideal starting point for creating more elaborate molecular architectures.

The isoxazole ring itself is a valuable pharmacophore, and modern synthetic strategies, such as 1,3-dipolar cycloaddition reactions, have made its creation efficient. nih.gov Once the core is formed, the propanol (B110389) side chain of this compound offers a convenient handle for a variety of chemical transformations. This alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into esters, ethers, amines, and other functional groups. These transformations are fundamental steps in the synthesis of a diverse array of derivatives, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. nih.gov The development of novel synthetic strategies continues to facilitate the creation of complex and bioactive isoxazole derivatives, underscoring the importance of foundational intermediates like this compound in the drug discovery pipeline. nih.govresearchgate.net

Potential Therapeutic Applications of this compound Derivatives

The isoxazole nucleus is a privileged scaffold in drug discovery, with its derivatives showing a broad spectrum of biological activities. nih.govnih.gov By modifying the this compound backbone, medicinal chemists can design and synthesize new chemical entities with the potential to address a wide range of diseases. The therapeutic potential of these derivatives stems from the isoxazole ring's ability to interact with various biological targets, an attribute that can be finely tuned through chemical modification of the side chain. nih.govsemanticscholar.org

Derivatives built upon the this compound framework hold significant promise for treating some of the most challenging human diseases. The versatility of the isoxazole ring allows for its incorporation into molecules designed to combat cancer, neurodegenerative disorders, and infectious diseases. espublisher.comnih.govmdpi.comnbinno.com

Cancer: Isoxazole compounds have emerged as potent anticancer agents. espublisher.comnbinno.com They can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of enzymes crucial for cancer cell survival like topoisomerase, and disruption of tubulin polymerization, which is essential for cell division. nih.gov Research has shown that isoxazole derivatives can inhibit the proliferation of numerous cancer cell lines. nbinno.comnih.gov For example, certain isoxazole-containing hybrids have demonstrated significant cytotoxic activity against breast, lung, and prostate cancer cell lines. mdpi.com The development of isoxazole derivatives as small molecule inhibitors (SMIs) is a leading area in cancer research, opening new pathways for targeted therapies. espublisher.com

Neurodegenerative Disorders: The neuroprotective effects of isoxazole derivatives make them attractive candidates for treating conditions like Alzheimer's and Parkinson's disease. mdpi.comnbinno.com These diseases are often characterized by oxidative stress, neuroinflammation, and the aggregation of proteins like beta-amyloid. nih.govresearchgate.net Isoxazole-containing compounds have been shown to protect neuronal cells from damage by scavenging free radicals and modulating signaling pathways involved in inflammation. nbinno.com Some derivatives have been specifically designed to inhibit stearoyl-CoA desaturase (SCD), an enzyme implicated in neurological disorders, while others modulate the activity of receptors like the nicotinic acetylcholine (B1216132) receptor (nAChR), which is involved in cognitive function. nih.govmdpi.com

Infectious Diseases: The rise of antimicrobial resistance necessitates the development of new anti-infective agents. nih.gov Isoxazole derivatives have demonstrated broad-spectrum activity against various pathogens. ijrrjournal.com They have shown potential as antibacterial, antifungal, and antitubercular agents. nih.govnih.gov For instance, newly synthesized thiazolyl-isoxazole derivatives have exhibited excellent to good activity against Candida albicans and significant activity against M. tuberculosis. nih.gov The mechanism of action can involve targeting microbial-specific components, such as enzymes involved in ergosterol (B1671047) synthesis in fungi, which is a pathway absent in humans. mdpi.com

| Disease Area | Target/Mechanism of Action | Example of Isoxazole Derivative Activity |

| Cancer | Induction of apoptosis, Aromatase inhibition, Tubulin congregation disruption, Topoisomerase inhibition nih.gov | A series of isoxazole derivatives exhibited potent anticancer activity against human cancer cell lines, with some compounds showing greater potency than the reference drug etoposide. mdpi.com |

| Neurodegenerative Disorders | Inhibition of stearoyl-CoA desaturase (SCD), Modulation of γ-aminobutyric acid (GABAA) α5 receptor, Modulation of nicotinic acetylcholine receptor (nAChR) mdpi.com | A newly synthesized 3,4,5-trimethoxy isoxazolone derivative (TMI) showed neuroprotective potential by improving memory and cognitive behavior in a mouse model of Alzheimer's disease. nih.govresearchgate.net |

| Infectious Diseases | Inhibition of microbial growth, Targeting fungal-specific components (e.g., ergosterol synthesis) nih.govmdpi.com | A series of 5-aryl-3-(2-arylthiazol-4-yl)isoxazoles showed good to excellent antitubercular activity, with some compounds being four-fold more active than the reference drug isoniazid. nih.gov |

The synthesis of novel drug candidates from a lead compound like this compound is a meticulous process of molecular modification and biological evaluation. espublisher.commdpi.comnbinno.com The goal is to optimize potency, selectivity, and pharmacokinetic properties to create a safe and effective therapeutic agent. nbinno.com The isoxazole scaffold has proven to be a fertile ground for such endeavors, leading to the development of numerous promising drug candidates. nih.govespublisher.comnih.gov